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molecular formula C9H17NO2 B1584852 Ethyl 1-methylpiperidine-3-carboxylate CAS No. 5166-67-6

Ethyl 1-methylpiperidine-3-carboxylate

Cat. No. B1584852
M. Wt: 171.24 g/mol
InChI Key: VFJJNMLPRDRTCO-UHFFFAOYSA-N
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Patent
US06743794B2

Procedure details

To a solution of ethyl 1-methylnipecotate, 0.3 mL (1.65 mmol) in 10 mL of dioxane was added a solution of 118 mg (4.95 mmol) of lithium hydroxide in 10 mL of water. The solution was stirred for 1.5 hours at rt. then was acidified to pH=1 with 5N HCl. The mixture was concentrated to dryness and carried on without further purification. IS (MS) 144.1 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:12][CH2:11][CH2:10][CH:4]([C:5]([O:7]CC)=[O:6])[CH2:3]1.[OH-].[Li+].Cl>O1CCOCC1.O>[CH3:1][N:2]1[CH2:12][CH2:11][CH2:10][CH:4]([C:5]([OH:7])=[O:6])[CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CC(C(=O)OCC)CCC1
Name
Quantity
118 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 1.5 hours at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
carried on without further purification

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
CN1CC(CCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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